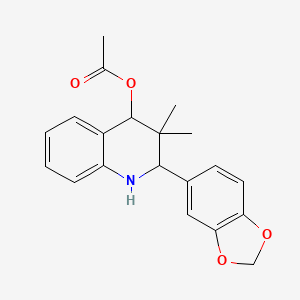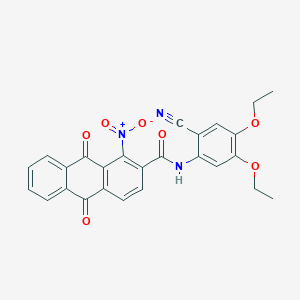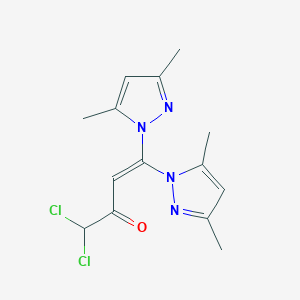![molecular formula C35H25N3OS2 B11082874 1-(10H-phenothiazin-10-yl)-2-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B11082874.png)
1-(10H-phenothiazin-10-yl)-2-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(10H-PHENOTHIAZIN-10-YL)-2-[(1,4,5-TRIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-ETHANONE is a complex organic compound that features a phenothiazine core linked to a triphenylimidazole moiety via a thioether bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(10H-PHENOTHIAZIN-10-YL)-2-[(1,4,5-TRIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-ETHANONE typically involves multi-step organic reactions. One common approach includes:
Formation of the Phenothiazine Core: Starting with phenothiazine, various functional groups are introduced through electrophilic aromatic substitution reactions.
Synthesis of Triphenylimidazole: This involves the condensation of benzil with ammonium acetate and aniline derivatives under acidic conditions.
Thioether Linkage Formation: The phenothiazine derivative and triphenylimidazole are linked via a thioether bond using thiolating agents such as thiourea or sodium hydrosulfide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions: 1-(10H-PHENOTHIAZIN-10-YL)-2-[(1,4,5-TRIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nitrating agents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced phenothiazine derivatives.
Substitution Products: Functionalized aromatic compounds.
科学的研究の応用
1-(10H-PHENOTHIAZIN-10-YL)-2-[(1,4,5-TRIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 1-(10H-PHENOTHIAZIN-10-YL)-2-[(1,4,5-TRIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-ETHANONE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The phenothiazine core can intercalate with DNA, disrupting its function, while the triphenylimidazole moiety can interact with proteins, inhibiting their activity. These interactions lead to various biological effects, including cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Phenothiazine Derivatives: Chlorpromazine, promethazine.
Imidazole Derivatives: Metronidazole, ketoconazole.
Comparison: 1-(10H-PHENOTHIAZIN-10-YL)-2-[(1,4,5-TRIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]-1-ETHANONE is unique due to its combined phenothiazine and triphenylimidazole structure, which imparts distinct photophysical and biological properties. Unlike simple phenothiazine or imidazole derivatives, this compound exhibits enhanced fluorescence and potential for dual-targeting in therapeutic applications.
特性
分子式 |
C35H25N3OS2 |
|---|---|
分子量 |
567.7 g/mol |
IUPAC名 |
1-phenothiazin-10-yl-2-(1,4,5-triphenylimidazol-2-yl)sulfanylethanone |
InChI |
InChI=1S/C35H25N3OS2/c39-32(38-28-20-10-12-22-30(28)41-31-23-13-11-21-29(31)38)24-40-35-36-33(25-14-4-1-5-15-25)34(26-16-6-2-7-17-26)37(35)27-18-8-3-9-19-27/h1-23H,24H2 |
InChIキー |
DBULHOQUUDBKFT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N(C(=N2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C6=CC=CC=C6)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl 2,2'-[benzene-1,4-diylbis(carbonylimino)]bis(4,5-dimethylthiophene-3-carboxylate)](/img/structure/B11082795.png)
![5-ethyl-7-(morpholin-4-yl)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11082802.png)
![3-amino-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11082806.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B11082838.png)
![2-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11082845.png)
![3-tert-butyl-7-({2-[2-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11082846.png)
![N-(2,6-dimethylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11082854.png)

![6-Tert-butyl-3-[(2,4-dimethoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11082859.png)
![Ethyl 2-{[(4-chloro-3-nitrophenyl)carbonyl]amino}-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11082863.png)
![5-[(5-Bromofuran-2-yl)methylidene]-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B11082864.png)

